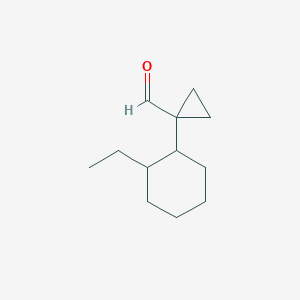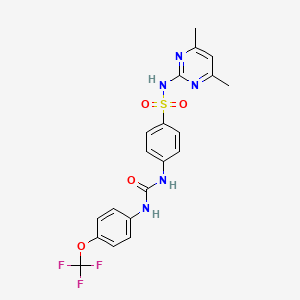
N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a urea linkage, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the urea linkage and the benzenesulfonamide group. Common reagents used in these reactions include amines, isocyanates, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound could be studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development or biochemical research.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could be a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4,6-Dimethylpyrimidin-2-yl)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonamide may include other pyrimidine derivatives, urea-containing compounds, and benzenesulfonamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for chemists, biologists, and medical researchers.
特性
分子式 |
C20H18F3N5O4S |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C20H18F3N5O4S/c1-12-11-13(2)25-18(24-12)28-33(30,31)17-9-5-15(6-10-17)27-19(29)26-14-3-7-16(8-4-14)32-20(21,22)23/h3-11H,1-2H3,(H,24,25,28)(H2,26,27,29) |
InChIキー |
XZOWOEVFKOJJFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


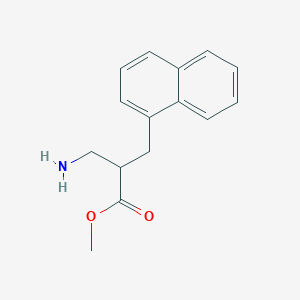


![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)

![1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol](/img/structure/B13311483.png)

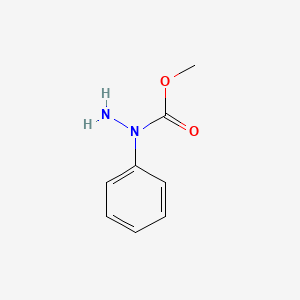
![N,N-dimethyl-4-[1-(propylamino)ethyl]aniline](/img/structure/B13311500.png)
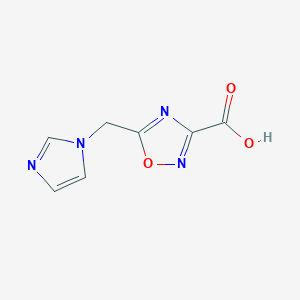
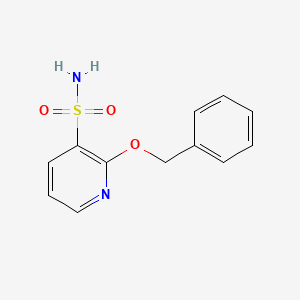
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B13311508.png)
